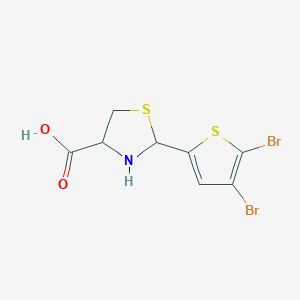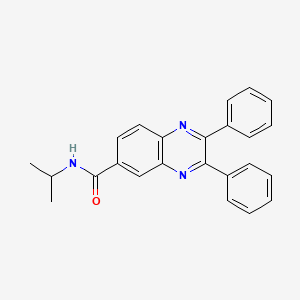
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Overview
Description
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In addition, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy. N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical models.
Advantages and Limitations for Lab Experiments
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and good yields, as well as its promising results in preclinical models. However, there are also some limitations to consider, such as the need for further optimization of dosing and scheduling, as well as potential toxicity concerns.
Future Directions
There are several future directions for the research and development of N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One area of interest is the potential for combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential for N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide to be used in the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Further research is also needed to optimize dosing and scheduling, as well as to investigate potential toxicity concerns. Overall, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide shows great promise as a potential treatment option for B-cell malignancies, and further research is needed to fully explore its potential.
Scientific Research Applications
N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Additionally, N-(4-isopropylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16-5-3-14(4-6-16)11-20-17(22)18(23)21-12-15-7-9-19-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGOXGNZZHXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4701761.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4701774.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4701801.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)

![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)isonicotinamide](/img/structure/B4701833.png)

![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)

![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)